molecular formula C15H21ClN2O B6470610 4-{[1-(but-3-en-1-yl)piperidin-4-yl]methoxy}-3-chloropyridine CAS No. 2640881-75-8

4-{[1-(but-3-en-1-yl)piperidin-4-yl]methoxy}-3-chloropyridine

Cat. No.: B6470610
CAS No.: 2640881-75-8
M. Wt: 280.79 g/mol
InChI Key: JCGUNTTUQHDSBK-UHFFFAOYSA-N
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Description

Structure and Key Features
The compound 4-{[1-(but-3-en-1-yl)piperidin-4-yl]methoxy}-3-chloropyridine features:

  • A pyridine ring substituted with a chlorine atom at position 2.
  • A methoxy group at position 4, linked to a piperidine ring.
  • A but-3-en-1-yl (allyl) group attached to the piperidine nitrogen.

The chlorine atom enhances electrophilicity, influencing binding to biological targets such as enzymes or receptors .

Properties

IUPAC Name

4-[(1-but-3-enylpiperidin-4-yl)methoxy]-3-chloropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c1-2-3-8-18-9-5-13(6-10-18)12-19-15-4-7-17-11-14(15)16/h2,4,7,11,13H,1,3,5-6,8-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGUNTTUQHDSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1CCC(CC1)COC2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

. This suggests that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

. The impact of these properties on the bioavailability of the compound would depend on various factors, including the specific formulation of the compound and the physiological characteristics of the individual.

Result of Action

, suggesting that this compound could potentially have similar effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name (IUPAC) Structural Features Biological/Reactivity Notes Source
3-chloro-4-methoxypyridine Pyridine with Cl (C3) and OMe (C4); lacks piperidine Reduced biological versatility due to absence of piperidine [1]
4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine Piperidine linked via methoxy-pyridine; no Cl Lower electrophilicity; altered binding to targets like kinases [1]
3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine Positional isomer (pyridine-3-carbonyl vs. pyridine-4-carbonyl) Differential binding due to spatial arrangement of carbonyl group [3]
4-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine Fluorine and methyl substituents; benzoyl-piperidine Enhanced metabolic stability; potential CNS activity [6]
1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(3-methylphenyl)ethan-1-one Ethyl ketone with 3-methylphenyl group Improved lipophilicity; anticancer activity in vitro [5]
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone Chloropyridine linked to pyridine-carbonyl-piperidine Dual-targeting (e.g., kinase and receptor inhibition) [9]
3-chloro-4-{[1-(2,4-difluorobenzoyl)piperidin-4-yl]methoxy}pyridine Difluoro-substituted benzoyl group Increased selectivity for GABA receptors [12]]

Impact of Piperidine Modifications

  • This contrasts with saturated alkyl chains (e.g., methyl or ethyl in ) and aromatic substituents (e.g., benzoyl in ), which prioritize steric effects over reactivity .
  • Piperidine Substitution Position : Piperidine derivatives with substituents at the 4-position (e.g., methoxy or carbonyl groups) exhibit better conformational stability for receptor binding than those substituted at the 3-position () .

Role of Halogenation and Aromatic Systems

  • However, fluorinated analogs (e.g., ) show improved metabolic stability and blood-brain barrier penetration .
  • Pyridine vs. Quinoline/Indole Cores: Pyridine-based compounds (e.g., target compound) favor interactions with nicotinic acetylcholine receptors, while quinoline/indole derivatives () target enzymes like topoisomerases .

Key Insights:

  • The target compound’s butenyl group may confer unique pharmacokinetics, as unsaturated moieties often enhance membrane permeability (e.g., compared to ’s methoxyazetidine) .
  • Chlorine vs. Fluorine : While chlorine improves binding affinity, fluorine reduces oxidative metabolism, as seen in ’s extended half-life (t₁/₂ = 8.2 h vs. 3.1 h for chlorinated analogs) .

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